

# ilmofosine 24 hour infusion protocol cancer trial

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## Compound Focus: Ilmofosine

CAS No.: 83519-04-4

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## Introduction to Ilmofosine

**Ilmofosine** (BM 41.440) is a thioether lipid derivative and a synthetic analogue of lysophosphatidylcholine, belonging to the class of Antitumor Ether Lipids (AELs) [1]. Unlike conventional chemotherapeutics, AELs do not target DNA but are believed to act primarily on cellular membranes, interfering with various lipid-metabolizing enzymes and cell signaling pathways, which can lead to apoptosis [1]. Preclinical models suggested that its maximum efficacy was associated with prolonged drug exposure [2] [3].

## Clinical Trial Summary: 24-Hour Infusion Schedule

A Phase I trial was conducted specifically to investigate a weekly 24-hour intravenous infusion schedule of **ilmofosine**, with the goal of maximizing dose-intensity by avoiding the higher peak concentrations associated with shorter infusions [2] [3].

The table below summarizes the key design elements and findings from this trial:

Trial Attribute	Details
Trial Phase	Phase I
Primary Objective	Determine dose-limiting toxicity (DLT) and maximum tolerable dose of a weekly 24-hour infusion.

Trial Attribute	Details
Dosing Schedule	24-hour intravenous infusion, administered weekly.
Dose Escalation	From <b>550 mg/m<sup>2</sup></b> to <b>800 mg/m<sup>2</sup></b> .
Dose-Limiting Toxicity (DLT)	<b>Syndrome of severe abdominal pain</b> at 800 mg/m <sup>2</sup> .
Other Common Toxicities	Nausea, anorexia, fatigue, and minor elevations in liver function tests.
Hematologic Toxicity	No significant neutropenia or thrombocytopenia observed.
Tolerable Dose	The prolonged infusion schedule did <b>not</b> substantially increase the tolerable dose compared to a 2-hour infusion schedule.

## Detailed Protocol Information

The following table integrates methodological details from the 24-hour infusion study and another Phase I trial that used a 2-hour infusion schedule, providing a broader context for administration [2] [4].

Protocol Element	Detailed Methodology & Context
Rationale for 24-hour Infusion	Preclinical data indicated maximum efficacy with prolonged exposure. The aim was to reduce high peak drug concentrations from brief infusions to improve tolerability and dose-intensity [2] [3].
Dosing & Escalation	The 24-hour study escalated doses from 550 mg/m <sup>2</sup> to 800 mg/m <sup>2</sup> [2] [3]. A separate 2-hour infusion study established its DLT at 650 mg/m <sup>2</sup> and recommended a Phase II dose of 450 mg/m <sup>2</sup> [4].
Toxicity Assessment	Toxicity was graded according to standard WHO criteria [3].
Pharmacokinetics	(From 2-hour infusion study) Ifosfamide elimination is biexponential with a terminal half-life of approximately <b>40 hours</b> . Its active sulfoxide metabolite has

Protocol Element	Detailed Methodology & Context
	a half-life of <b>48 hours</b> . Area under the curve was dose-proportional, supporting a weekly schedule [4].

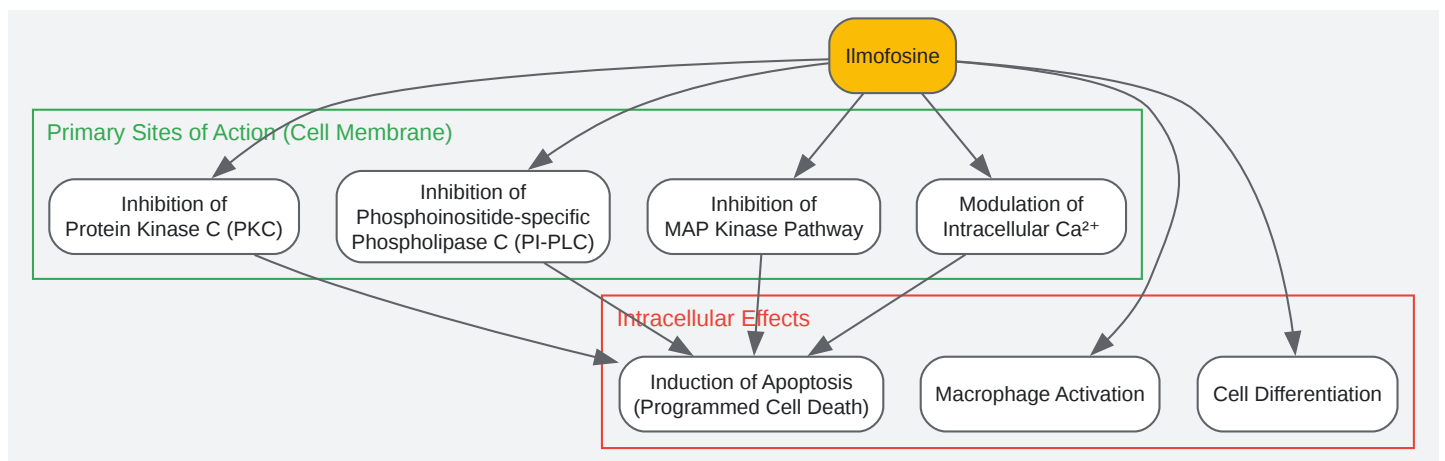
## Efficacy Outcomes and Later-Stage Trials

Despite the investigation of different schedules, **ilmofosine** demonstrated a lack of efficacy in subsequent clinical trials:

- A Phase II trial in patients with **non-small cell bronchogenic carcinoma** using a 5-day continuous infusion (300 mg/m<sup>2</sup>/day) resulted in **no tumor regressions** in 14 evaluable patients. Toxicities were severe and included gastrointestinal effects and liver function abnormalities [5].
- A larger multicentre study in 102 patients with various solid tumors (including colorectal, lung, and pancreatic cancers) administering **ilmofosine orally** (150-300 mg/day) also found **no complete or partial responses**. The therapy was poorly tolerated, with dose-limiting gastrointestinal toxicity [6].

## Mechanism of Action Overview

As an Antitumor Ether Lipid, **ilmofosine**'s mechanism is multifaceted and distinct from DNA-targeting agents. The following diagram outlines its primary sites of action within the cell.



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*Diagram: Proposed Cellular Mechanisms of Action of **Ilmofosine** and other Antitumor Ether Lipids. AELs incorporate into cell membranes and perturb the activity of key membrane-associated enzymes and signaling pathways, ultimately leading to cell death [1].*

## Key Considerations for Researchers

- **Historical Context and Discontinuation:** The available data suggests that **ilmofosine** clinical development was likely discontinued due to a combination of **dose-limiting gastrointestinal toxicity** and a **lack of demonstrable efficacy** in Phase II trials [6] [5].
- **Schedule Dependency:** The preclinical hypothesis that prolonged infusion would improve the therapeutic index was not confirmed clinically. The 24-hour infusion did not allow for a meaningfully higher tolerable dose than the 2-hour infusion [2] [3] [4].
- **Class-Specific Challenges:** The experience with **ilmofosine** illustrates the challenges in developing AELs. While their unique, non-DNA damaging mechanism is promising, translating preclinical activity into clinical efficacy has proven difficult, often hampered by toxicity.

## Limitations and Future Directions

This analysis is based on historical data, and no recent clinical results for **ilmofosine** were found. The detailed, step-by-step procedural manual for the 24-hour infusion (e.g., drug reconstitution, infusion pump setup, specific supportive care medications) is not available in the public summaries.

Future research in this field may focus on other molecules within the AEL class or explore novel delivery systems (like liposomes) to enhance tumor targeting and reduce the systemic toxicity that limited earlier compounds [7].

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